molecular formula C40H87NSi2 B2873578 1,3-Dioctadecyltetramethyldisilazane CAS No. 82356-82-9

1,3-Dioctadecyltetramethyldisilazane

Cat. No.: B2873578
CAS No.: 82356-82-9
M. Wt: 638.313
InChI Key: YSLJGVFCMCMHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioctadecyltetramethyldisilazane is a chemical compound with the molecular formula C40H87NSi2 and a molecular weight of 638.3 g/mol. It is known for its unique structure, which includes two octadecyl groups and two dimethylsilyl groups connected by a nitrogen atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioctadecyltetramethyldisilazane can be synthesized through the reaction of octadecyltrichlorosilane with hexamethyldisilazane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioctadecyltetramethyldisilazane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

1,3-Dioctadecyltetramethyldisilazane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protective group for silanol functionalities.

    Biology: Employed in the modification of surfaces for biological assays and as a component in the synthesis of biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,3-Dioctadecyltetramethyldisilazane involves its ability to form stable bonds with various substrates. The compound’s silane groups can react with hydroxyl groups on surfaces, leading to the formation of strong Si-O-Si bonds. This property makes it useful in surface modification and as a coupling agent .

Comparison with Similar Compounds

Similar Compounds

    Hexamethyldisilazane: A simpler silazane with two trimethylsilyl groups.

    Octadecyltrichlorosilane: Contains three chlorosilane groups and one octadecyl group.

    Tetramethyldisilazane: Contains two trimethylsilyl groups and one nitrogen atom.

Uniqueness

1,3-Dioctadecyltetramethyldisilazane is unique due to its combination of long alkyl chains and silazane functionality. This structure imparts both hydrophobic and reactive properties, making it versatile for various applications .

Properties

IUPAC Name

1-[[[dimethyl(octadecyl)silyl]amino]-dimethylsilyl]octadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H87NSi2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42(3,4)41-43(5,6)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h41H,7-40H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLJGVFCMCMHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)N[Si](C)(C)CCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H87NSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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